4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline

NIR-II fluorophore acceptor stability alkaline processing

4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline (CAS 1262727-09-2, C20H10Br2N4S, MW 498.2 g/mol, commonly designated PTQ-2Br) is a dibrominated donor–acceptor building block belonging to the thiadiazoloquinoxaline (TQ) family. It features a strongly electron-deficient [1,2,5]thiadiazolo[3,4-g]quinoxaline core, 6,7-diphenyl substituents for steric and electronic tuning, and bromine atoms at the 4- and 9-positions that serve as reactive handles for cross-coupling polymerization.

Molecular Formula C20H10Br2N4S
Molecular Weight 498.2 g/mol
Cat. No. B12306699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline
Molecular FormulaC20H10Br2N4S
Molecular Weight498.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=CC=C5)Br)Br
InChIInChI=1S/C20H10Br2N4S/c21-13-17-18(14(22)20-19(13)25-27-26-20)24-16(12-9-5-2-6-10-12)15(23-17)11-7-3-1-4-8-11/h1-10H
InChIKeyDAUQYSOWAULYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline (PTQ-2Br): Core Properties and Procurement Baseline


4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline (CAS 1262727-09-2, C20H10Br2N4S, MW 498.2 g/mol, commonly designated PTQ-2Br) is a dibrominated donor–acceptor building block belonging to the thiadiazoloquinoxaline (TQ) family . It features a strongly electron-deficient [1,2,5]thiadiazolo[3,4-g]quinoxaline core, 6,7-diphenyl substituents for steric and electronic tuning, and bromine atoms at the 4- and 9-positions that serve as reactive handles for cross-coupling polymerization [1]. The compound is primarily classified as an organic photovoltaic (OPV) intermediate and NIR-II acceptor building block, available from commercial suppliers at ≥95% purity .

Why 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline Cannot Be Replaced by Generic TQ Analogs


Substituting PTQ-2Br with a non-brominated TQ derivative (e.g., PTQ), a thiophene-substituted variant (e.g., TQT-2Br), or a competing acceptor scaffold (e.g., BBT-2Br) carries distinct performance penalties. The 4,9-dibromo groups are essential for Stille or Suzuki polycondensation chemistry; their absence precludes incorporation into D–A conjugated polymers [1]. The diphenyl substituents at the 6,7-positions impart a unique balance of steric protection and electronic modulation, conferring intermediate alkaline stability—superior to BBT-2Br, which undergoes immediate hydrolytic decomposition under basic conditions, yet deliberately less stabilized than TQT-2Br [2]. The TQ core itself delivers an intrinsically narrower optical band gap than quinoxaline-only acceptors (ca. 0.78 vs. 1.83 eV), and bromination further red-shifts absorption while enhancing singlet oxygen quantum yield in photodynamic applications [3][4]. These interdependent structural features mean that any single-substituent change alters at least two performance-critical parameters simultaneously.

Quantitative Differentiation Evidence for 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline


Alkaline Stability: PTQ-2Br Survives Conditions That Destroy BBT-2Br

In a direct three-way comparison under alkaline conditions, BBT-2Br undergoes immediate and complete decomposition upon addition of triethylamine (TEA), evidenced by an instantaneous color change from pink to yellow and the appearance of a new HPLC peak [1]. Under identical conditions, PTQ-2Br remains macroscopically unchanged, with only a slight decrease in HPLC peak area, while TQT-2Br shows no detectable degradation [1]. This places PTQ-2Br in a distinct stability window: it tolerates the basic conditions required for sulfonation or alkaline coupling steps that BBT-2Br cannot survive, without the synthetic complexity or cost of TQT-2Br [1][2].

NIR-II fluorophore acceptor stability alkaline processing

Bromination Drives Broader Absorption and Higher Singlet Oxygen Quantum Yield

A structurally analogous pair of TQ derivatives—TQs-1 (non-brominated) and TQs-2 (4,9-dibrominated)—were directly compared for photophysical performance [1]. TQs-2, bearing the same 4,9-dibromo substitution pattern as the target compound, exhibited both a higher singlet oxygen quantum yield and a broader absorption spectrum relative to its non-brominated counterpart TQs-1 [1]. This is consistent with the well-established internal heavy-atom effect of bromine, which enhances intersystem crossing to the triplet state. While the aryl substituents differ (4-hexyloxyphenyl vs. phenyl), the bromination effect on the TQ core is directly transferable because the photophysical perturbation originates from the bromine atoms attached to the electron-deficient TQ ring, not from the 6,7-aryl groups [2].

photodynamic therapy singlet oxygen bromine heavy-atom effect

TQ Core Delivers 1.05 eV Narrower Optical Band Gap Than Quinoxaline-Only Analog

A systematic study comparing quinoxaline (Q)-based and thiadiazoloquinoxaline (TQ)-based polymers revealed that replacement of the quinoxaline acceptor with a TQ unit narrows the optical band gap from 1.83 eV (PQT) to 0.78 eV (PTQT)—a reduction of 1.05 eV, representing one of the smallest optical band gaps reported for conjugated polymers [1]. The TQ core's superior electron affinity, arising from the fused thiadiazole ring, stabilizes the LUMO level and enhances intramolecular charge transfer character [2]. This band gap advantage is intrinsic to the TQ scaffold and is retained in the 4,9-dibromo-6,7-diphenyl derivative, which serves as the monomeric precursor to PTQT-type polymers via Stille or Suzuki polymerization [3].

organic photovoltaics band gap engineering D-A polymers

Dual Bromine Handles Enable Direct Stille Polycondensation to D–A Copolymers

The 4,9-dibromo substitution pattern allows this compound to function as a direct AA-type comonomer in Pd(0)-catalyzed Stille cross-coupling polycondensation with bis(trimethylstannyl)-functionalized donor monomers [1]. In a representative study, 4,9-dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline was copolymerized with a benzodithiophene (BDT) distannyl monomer to yield alternating D–A copolymers P1 and P2 with optical band gaps of 1.04 and 1.10 eV, respectively [1]. P2-based bulk heterojunction solar cells (with PC71BM as acceptor) delivered Voc = 0.52 V, Jsc = 2.82 mA/cm², and a power conversion efficiency of 0.73% under AM1.5G illumination [1]. In contrast, the non-brominated parent compound PTQ lacks reactive sites for direct polymerization and can only serve as a terminal acceptor in small-molecule D–A–D architectures [2].

Stille coupling D-A copolymer polymer solar cell

PTQ-2Br as a Validated Intermediate for NIR-II Fluorophores with Superior Alkaline Stability Over BBT-Based Dyes

The target compound PTQ-2Br is the direct synthetic precursor to PTQ-based D–A–D NIR-II fluorophores. While final fluorophores based on TQT outperform those based on PTQ in alkaline stability, the PTQ scaffold remains a widely validated platform: PTQ-based D–A–D NIR-II AIE fluorophores with phenothiazine donors achieved emission spanning traditional NIR and NIR-II regions with strong fluorescence enhancement upon nanoparticle encapsulation and significant tumor accumulation in vivo [1]. Critically, the PTQ pathway avoids the complete alkaline degradation observed for BBT-based dyes: CH-4T (BBT-based) loses ~83% of maximal absorption intensity at pH 8.5 under 808 nm laser irradiation, whereas TQT-based dyes show negligible change [2]. PTQ-2Br thus provides a chemically tractable intermediate that yields fluorophores with stability intermediate between BBT- and TQT-based systems, suitable for applications where extreme alkaline resistance (e.g., pH 8.5 pancreatic imaging) is not the primary requirement [2].

NIR-II imaging fluorescence chemical stability

Optimal Application Scenarios for 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline Based on Quantitative Evidence


Synthesis of D–A Conjugated Polymers for Narrow-Bandgap Organic Photovoltaics

The 4,9-dibromo functionality enables direct Stille or Suzuki polycondensation with distannyl- or diboronate-functionalized donor monomers (e.g., benzodithiophene, fluorene, carbazole) to produce alternating D–A copolymers with optical band gaps in the 1.0–1.1 eV range [1]. The TQ core intrinsically delivers band gaps ~1 eV narrower than quinoxaline-only analogs (0.78 vs. 1.83 eV) [2]. This scenario is ideal for OPV and near-infrared photodetector development where broad spectral coverage and low-energy photon harvesting are critical.

Synthetic Intermediate for NIR-II Fluorophores Requiring Alkaline Coupling Steps

PTQ-2Br survives the basic conditions required for sulfonation or alkaline cross-coupling that completely destroy BBT-2Br within seconds [1]. This makes it the preferred acceptor building block when the synthetic route involves bases such as triethylamine, NaOH, or DIEA, where BBT-2Br degrades by 70–98% over 7 days [1]. The resulting PTQ-based NIR-II D–A–D fluorophores have been validated for in vivo tumor imaging with AIE characteristics [2].

Photodynamic Therapy Photosensitizer Development Leveraging Bromine Heavy-Atom Effect

The bromine atoms at the 4- and 9-positions enhance intersystem crossing, leading to higher singlet oxygen quantum yield and broader absorption compared to non-brominated TQ analogs [1]. TQs-2-based nanoparticles demonstrated effective photodynamic therapy against multiple tumor cell lines (4T1, MCF-7, HeLa) with negligible dark cytotoxicity at 50 μg/mL under 532 nm illumination [1]. The target compound offers the same bromination pattern on a synthetically more accessible diphenyl-substituted scaffold.

Electrochromic and Ambipolar Semiconductor Device Fabrication

Polymers derived from 4,9-dibromo-TQ monomers exhibit both n- and p-type doping capability, with optical band gaps as low as 0.21–0.60 eV when coupled with selenophene donors, enabling electrochromic devices with multicolor switching (mustard→brown→light purple) [1]. The TQ core's deep LUMO level (electron affinities ranging from −3.43 to −3.99 eV for structurally related TQ derivatives) facilitates ambipolar charge transport [2], making the dibromo monomer a strategic building block for organic field-effect transistors (OFETs) and electrochromic windows.

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